molecular formula C30H30N12O3 B13421353 (2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide

(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide

Cat. No.: B13421353
M. Wt: 606.6 g/mol
InChI Key: KVKNYIOTKLQRSP-HPPHFFIJSA-N
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Description

The compound “(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. Common synthetic routes may include:

    Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino and ethoxy groups: These functional groups can be introduced through substitution reactions.

    Formation of the pyridazinyl groups: This step may involve the use of diazotization reactions followed by coupling with appropriate aniline derivatives.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino and ethoxy groups.

    Reduction: Reduction reactions can be used to modify the pyridazinyl groups.

    Substitution: Various substitution reactions can be employed to introduce or modify functional groups on the pyrimidine and pyridazinyl rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines and alcohols.

Major Products

The major products of these reactions depend on the specific conditions used but may include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Materials Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

    Protein Binding: Potential use in studying protein-ligand interactions.

Medicine

    Drug Development: The compound may be investigated for its potential as a therapeutic agent.

    Diagnostics: Possible applications in diagnostic assays.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of the compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide
  • This compound

Uniqueness

The uniqueness of the compound lies in its specific structure, which may confer unique properties such as binding affinity, reactivity, and stability compared to similar compounds.

Properties

Molecular Formula

C30H30N12O3

Molecular Weight

606.6 g/mol

IUPAC Name

(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide

InChI

InChI=1S/C30H30N12O3/c1-4-45-30-27(42-36-21-11-7-19(8-12-21)26-17(3)14-24(44)39-41-26)28(32)33-29(34-30)22(15-31)37-35-20-9-5-18(6-10-20)25-16(2)13-23(43)38-40-25/h5-12,16-17,35H,4,13-14H2,1-3H3,(H,38,43)(H,39,44)(H2,32,33,34)/b37-22+,42-36?/t16-,17-/m1/s1

InChI Key

KVKNYIOTKLQRSP-HPPHFFIJSA-N

Isomeric SMILES

CCOC1=NC(=NC(=C1N=NC2=CC=C(C=C2)C3=NNC(=O)C[C@H]3C)N)/C(=N/NC4=CC=C(C=C4)C5=NNC(=O)C[C@H]5C)/C#N

Canonical SMILES

CCOC1=NC(=NC(=C1N=NC2=CC=C(C=C2)C3=NNC(=O)CC3C)N)C(=NNC4=CC=C(C=C4)C5=NNC(=O)CC5C)C#N

Origin of Product

United States

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